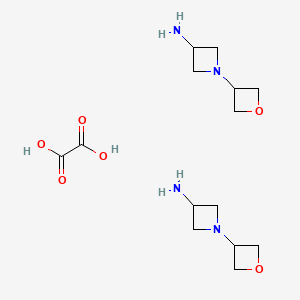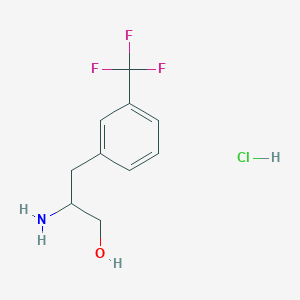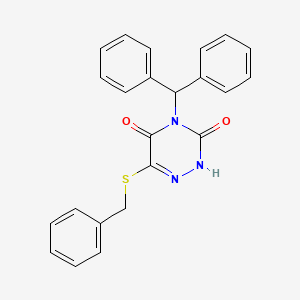
(2-Bromo-5-(ethoxycarbonyl)-4-fluorophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-5-(ethoxycarbonyl)-4-fluorophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki–Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of bromine, ethoxycarbonyl, and fluorine substituents on the phenyl ring enhances its reactivity and versatility in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-(ethoxycarbonyl)-4-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-bromo-5-(ethoxycarbonyl)-4-fluorobenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dioxane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Bromo-5-(ethoxycarbonyl)-4-fluorophenyl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki–Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), bases (e.g., K₂CO₃, NaOH), and solvents (e.g., toluene, dioxane).
Conditions: Reactions are typically conducted under inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
(2-Bromo-5-(ethoxycarbonyl)-4-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT), a targeted cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Wirkmechanismus
The primary mechanism of action for (2-Bromo-5-(ethoxycarbonyl)-4-fluorophenyl)boronic acid in Suzuki–Miyaura coupling involves the following steps :
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.
These steps facilitate the formation of carbon-carbon bonds, making the compound a valuable reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: Lacks the bromine, ethoxycarbonyl, and fluorine substituents, making it less reactive in certain cross-coupling reactions.
4-Fluorophenylboronic acid: Similar in structure but lacks the bromine and ethoxycarbonyl groups, affecting its reactivity and selectivity.
2-Bromo-4-fluorophenylboronic acid: Similar but lacks the ethoxycarbonyl group, which can influence its solubility and reactivity.
Uniqueness: The unique combination of bromine, ethoxycarbonyl, and fluorine substituents in (2-Bromo-5-(ethoxycarbonyl)-4-fluorophenyl)boronic acid enhances its reactivity and versatility in various chemical transformations, making it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C9H9BBrFO4 |
|---|---|
Molekulargewicht |
290.88 g/mol |
IUPAC-Name |
(2-bromo-5-ethoxycarbonyl-4-fluorophenyl)boronic acid |
InChI |
InChI=1S/C9H9BBrFO4/c1-2-16-9(13)5-3-6(10(14)15)7(11)4-8(5)12/h3-4,14-15H,2H2,1H3 |
InChI-Schlüssel |
KINPQUBMIPEDGR-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1Br)F)C(=O)OCC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide](/img/structure/B14014475.png)


![2,5-Difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14014506.png)
![2-[13-Amino-3,5-bis(methylsulfanyl)-4,6,8,10,12-pentazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-8-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14014509.png)

![Chloro-[2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl]mercury](/img/structure/B14014525.png)
![2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14014538.png)

![4-Amino-2-[(2-hydroxyethyl)amino]phenol](/img/structure/B14014546.png)


![N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-D-phenylalanine 1,1-dimethylethyl ester](/img/structure/B14014553.png)
